Chitinase-IN-1
Description
Contextualization within Chitinase (B1577495) Inhibition Research
Chitinase inhibitors are compounds that can block the action of chitinases. patsnap.com This inhibition has significant implications in fields ranging from agriculture, for the control of fungal pathogens and insect pests, to medicine, where chitinases have been implicated in inflammatory diseases such as asthma. patsnap.commdpi.com The study of chitinase inhibitors helps to understand the function of these enzymes and to develop new therapeutic and biotechnological tools. nih.govnih.gov
Natural and synthetic compounds are being explored for their potential as chitinase inhibitors. nih.gov Academic research in this area involves screening for new inhibitory molecules, understanding their mechanisms of action, and evaluating their efficacy in various biological systems.
Scope and Objectives of Chitinase-IN-1 Academic Investigation
The primary objective of academic research on this compound is to characterize its inhibitory profile against specific chitinases. The scope of these investigations is currently focused on understanding its fundamental biochemical properties and its potential as a tool for studying chitinase function.
A significant focus of the research has been on a closely related and well-documented chitinase-1 (CHIT1) inhibitor known as OATD-01. nih.govfrontiersin.org Studies on OATD-01 have demonstrated its ability to reduce inflammation and fibrosis in animal models of various diseases, including metabolic dysfunction-associated steatohepatitis (MASH). nih.govfrontiersin.org Research has shown that OATD-01 can regulate key metabolic processes and restore metabolic balance. nih.gov
Due to the limited specific academic literature on a compound explicitly named "this compound," the broader context of chitinase inhibition research, particularly the findings related to potent chitinase-1 inhibitors like OATD-01, provides the foundational knowledge for understanding the potential significance and research direction for compounds within this class. The investigation into such inhibitors is driven by the therapeutic potential of modulating chitinase activity in human diseases. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-20-21-15(25-11)10-19-8-9-22-17(23)13-6-2-4-12-5-3-7-14(16(12)13)18(22)24/h2-7,19H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDOCZSFWEMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymological Characterization of Chitinase in 1 Activity
Spectrum of Enzyme Inhibition
Chitinase-IN-1 demonstrates a capacity to inhibit key enzymes involved in chitin (B13524) metabolism.
This compound has been shown to be an effective inhibitor of chitinase (B1577495) activity. medchemexpress.com Chitinases are a family of hydrolytic enzymes responsible for breaking the β-(1-4)-glycosidic bonds in chitin, a major structural polymer in fungal cell walls and arthropod exoskeletons. patsnap.comnih.gov In enzymatic assays, this compound demonstrated significant inhibition of glycosidase (chitinase) function. medchemexpress.com At a concentration of 50 µM, the compound achieved a 75% reduction in chitinase activity. medchemexpress.com This level of inhibition underscores its potential to disrupt biological processes reliant on chitin degradation.
In addition to its action on chitinases, this compound also inhibits β-N-acetylglucosaminidase. medchemexpress.com This enzyme is crucial for the final step of chitin breakdown, where it cleaves chitooligosaccharides into monosaccharide units of N-acetylglucosamine (GlcNAc). nih.gov Research indicates that at a concentration of 20 µM, this compound inhibits 67% of N-acetylglucosaminidase activity. medchemexpress.com This dual-inhibitory action on both endo-chitinases and the subsequent processing enzyme suggests a comprehensive blockade of the chitinolytic pathway.
| Target Enzyme | Inhibitor Concentration | Percentage of Inhibition (%) | Source |
|---|---|---|---|
| Chitinase (Glycosidase) | 50 µM | 75 | medchemexpress.com |
| N-acetylglucosaminidase | 20 µM | 67 | medchemexpress.com |
Kinetic Studies of this compound Interactions
Kinetic analysis is essential for understanding the potency and mechanism of an enzyme inhibitor.
Inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical metrics for quantifying an inhibitor's potency. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The Ki value is a more absolute measure of binding affinity between the inhibitor and the enzyme.
While specific IC50 and Ki values for this compound are not detailed in the available scientific literature, the study of other chitinase inhibitors provides context for these measurements. For example, the natural product allosamidin (B1666888) inhibits amebic chitinase with an IC50 value of 0.085 µM and a Ki of 0.065 µM. nih.gov Another inhibitor, argifin, shows IC50 values in the nanomolar to micromolar range against various chitinases. core.ac.uk Synthetic inhibitors have also been developed with high potency, such as a dipyrido-pyrimidine derivative with a Ki value of 49 nM against human chitotriosidase. mdpi.com
Examples of Inhibitory Constants for Various Chitinase Inhibitors
| Inhibitor | Target Enzyme | Constant | Value | Source |
|---|---|---|---|---|
| Allosamidin | Amebic Chitinase | Ki | 0.065 µM | nih.gov |
| Allosamidin | Amebic Chitinase | IC50 | 0.085 µM | nih.gov |
| Bisdionin C | Human Acidic Mammalian Chitinase (AMCase) | IC50 | 3.4 µM | medchemexpress.com |
| Lynamicin B | Lepidoptera Chitinase | Ki | 8.76 µM | medchemexpress.com |
| Compound 8 (dipyrido-pyrimidine) | Human Chitotriosidase (hCHIT1) | Ki | 49 nM | mdpi.com |
The specific mode of enzyme inhibition for this compound has not been documented in the reviewed literature. However, chitinase inhibitors can function through several mechanisms. patsnap.com
Competitive inhibitors typically resemble the structure of the natural substrate and bind to the enzyme's active site, directly competing with the substrate. patsnap.com The well-studied inhibitor allosamidin acts as a competitive inhibitor of chitinase. tandfonline.com
Non-competitive inhibitors bind to an allosteric (non-active) site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without blocking substrate binding. patsnap.com
Uncompetitive inhibitors bind only to the enzyme-substrate complex, locking the substrate in place and preventing the release of products.
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic turnover. patsnap.com
Determining the precise mode of inhibition for this compound would require further kinetic experiments, such as analyzing enzyme kinetics at various substrate and inhibitor concentrations using Lineweaver-Burk plots.
Chitinases act on a range of substrates, primarily the polysaccharide chitin in its various forms (e.g., colloidal chitin) and shorter chitooligosaccharides. frontiersin.org The enzymatic hydrolysis of these substrates cleaves the β-1,4-N-acetyl-D-glucosaminide bonds, yielding smaller oligosaccharides and, ultimately, the monosaccharide N-acetylglucosamine (GlcNAc). nih.govmdpi.com For instance, the digestion of nascent chitin can yield GlcNAc and minor amounts of the dimer (GlcNAc)₂. nih.gov The specific products can vary depending on the enzyme and whether it acts as an endochitinase (cleaving internal bonds) or an exochitinase (cleaving from the ends). mdpi.com
In the presence of an effective inhibitor like this compound, the catalytic activity of the enzyme is impeded. This interference would lead to a significant reduction in the rate of substrate hydrolysis. Consequently, an analysis of the reaction mixture would reveal a lower concentration of the expected hydrolysis products, such as GlcNAc and its oligomers, compared to an uninhibited reaction. The accumulation of these products would be suppressed as the inhibitor prevents the enzyme from efficiently processing its substrate.
Catalytic Mechanism Perturbation by this compound
This compound has been identified as an inhibitor of chitinolytic enzymes, specifically demonstrating measurable effects on both chitinase and N-acetylglucosaminidase activity. medchemexpress.com While detailed mechanistic studies exclusively focused on this compound are not extensively available in published literature, its perturbation of the enzyme's catalytic function can be understood by examining its inhibitory action in the context of the well-established catalytic mechanisms of glycoside hydrolase family 18 (GH18) chitinases, to which many microbial and insect chitinases belong.
The catalytic cycle of GH18 chitinases typically proceeds through a substrate-assisted mechanism. rsc.org In this process, a protonated glutamic acid residue in the active site acts as a general acid, donating a proton to the glycosidic oxygen, which links two N-acetylglucosamine (GlcNAc) units of the chitin substrate. This leads to the cleavage of the glycosidic bond. The subsequent formation of a transient, positively charged oxazolinium ion intermediate is stabilized by the neighboring N-acetyl group of the substrate itself. rsc.orgfrontiersin.org This intermediate is then hydrolyzed by a water molecule, completing the catalytic cycle and releasing the product. nih.gov
This compound disrupts this finely tuned process. Research data indicates that it functions as an effective inhibitor of both chitinase and N-acetylglucosaminidase. medchemexpress.com The latter is responsible for breaking down the chitobiose dimers into GlcNAc monomers. The inhibitory profile of this compound has been quantified, showing significant reduction in enzyme activity at micromolar concentrations.
Table 1: Documented Inhibitory Activity of this compound
| Target Enzyme | Inhibitor Concentration (µM) | Percentage Inhibition (%) | Reference |
|---|---|---|---|
| Glycosidase (Chitinase) | 50 | 75 | medchemexpress.com |
| N-acetylglucosaminidase | 20 | 67 | medchemexpress.com |
The mode of action for many small-molecule chitinase inhibitors involves competing with the natural chitin substrate for binding within the enzyme's active site cleft. frontiersin.orgpatsnap.com These competitive inhibitors often function as transition state analogs, mimicking the structure of the oxazolinium ion intermediate. nih.gov By binding tightly within the active site—specifically at subsites like the -1 position crucial for catalysis—they prevent the substrate from accessing the catalytic residues, thereby halting the hydrolytic reaction.
While the specific binding mode of this compound has not been structurally elucidated, its activity can be compared to other well-characterized chitinase inhibitors. For instance, allosamidin, a natural pseudotrisaccharide inhibitor, is known to be a potent competitive inhibitor of GH18 chitinases with Ki values in the nanomolar to low micromolar range. nih.govtandfonline.com Similarly, synthetic inhibitors have been developed that target the key catalytic residues and subsites within the enzyme. rsc.org The inhibitory constants for several known chitinase inhibitors provide a comparative framework for understanding the potential potency of compounds like this compound.
Table 2: Comparative Inhibition Constants for Various Chitinase Inhibitors
| Inhibitor | Target Chitinase | Inhibition Constant | Reference |
|---|---|---|---|
| Allosamidin | Entamoeba invadens Chitinase | Ki = 0.065 µM | nih.gov |
| Allosamidin | Red Sea Bream Chitinase (pH 9.0) | Ki = 0.0024 µM | tandfonline.com |
| Kasugamycin | GH18 Chitinases | Ki = 0.25 to 29.00 µM | frontiersin.org |
| Closantel | Onchocerca volvulus Chitinase (OvCHT1) | IC50 = 1.6 µM; Ki = 468 nM | medchemexpress.com |
| Argifin | Lucilia cuprina Chitinase (at 20°C) | IC50 = 3.4 nM | nih.gov |
| OATD-01 | Chitinase-1 (CHIT1) | Reduces activity to limit of detection | frontiersin.org |
Molecular Interactions and Structural Biology of Chitinase in 1
Structure-Activity Relationship (SAR) Studies of Chitinase-IN-1 and Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. In the development of chitinase (B1577495) inhibitors related to this compound, systematic modifications of the core chemical scaffold have revealed key insights into the molecular features required for effective binding.
Research into analogous compounds has shown that specific chemical modifications can dramatically alter inhibitory activity. For instance, in a series of related inhibitors, the introduction of alkyl substituents to a morpholine ring was found to enhance potency against chitinases while simultaneously reducing off-target activity. A particularly effective modification was the addition of a methyl group, which resulted in a compound with a highly favorable balance of on-target potency and reduced off-target effects nih.gov.
Further studies on different scaffolds have also highlighted the importance of specific side chains in achieving selectivity. For example, molecular docking experiments on one series of inhibitors revealed that an isobutyl chain extends into a distinct aliphatic sub-pocket within the murine chitotriosidase (mCHIT1) enzyme, forming favorable hydrophobic interactions. This same group is less effectively accommodated in the corresponding, more polar region of murine acidic mammalian chitinase (mAMCase), providing a structural basis for the observed selectivity nih.gov. These findings underscore how subtle changes to the inhibitor's structure can exploit differences in the enzyme active sites to achieve desired activity and selectivity profiles.
| Analog Series | Modification | Observed Effect | Reference |
|---|---|---|---|
| Morpholine-based | Addition of alkyl substituents to morpholine ring | Enhanced chitinase potency and abrogated off-target activity | nih.gov |
| Morpholine-based | Introduction of a specific methyl group ("magic methyl") | Provided the most favorable on-/off-target activity profile | nih.gov |
| Isobutyl-containing | Presence of an isobutyl chain | Enhanced hydrophobic interactions in an aliphatic sub-pocket of mCHIT1, contributing to selectivity over mAMCase | nih.gov |
Computational Modeling and Simulation of this compound Binding
Computational techniques are indispensable tools for visualizing and analyzing the binding of inhibitors like this compound to their enzyme targets. Molecular docking, dynamic simulations, and other in silico methods provide a detailed picture of the intermolecular interactions that stabilize the inhibitor-enzyme complex.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. This technique has been instrumental in understanding how this compound and its analogues fit within the catalytic site of various chitinase enzymes. Docking models allow for an intuitive explanation of the binding between the enzyme and the ligand molecule nih.gov.
Docking studies have successfully modeled the interaction between inhibitors and the (β/α)₈-barrel fold structure that is characteristic of GH18 chitinases mdpi.comglycoforum.gr.jp. These analyses identify key amino acid residues within the enzyme's active site that form critical interactions with the inhibitor. For instance, simulations can reveal hydrogen bonds, π-π stacking, and hydrophobic interactions between the inhibitor and residues lining the binding groove nih.govresearchgate.netnih.gov. In the design of novel inhibitors, docking was used to evaluate derivatives within the catalytic site of Aspergillus fumigatus chitinase B1 (AfChiB1) to understand their interaction profiles nih.gov. By comparing the docking scores and interaction patterns across different chitinase variants, researchers can rationalize observed inhibitory activity and selectivity nih.govresearchgate.net.
| Interaction Type | Description | Key Amino Acid Residues Involved | Reference |
|---|---|---|---|
| Hydrogen Bonding | Crucial for anchoring the inhibitor in the active site. | Asp, Glu, Arg, Ser | nih.govresearchgate.net |
| π-π Stacking | Occurs between aromatic rings of the inhibitor and enzyme residues. | Trp, Phe, Tyr | nih.govnih.gov |
| Hydrophobic Interactions | Involve nonpolar side chains of the inhibitor and enzyme. | Leu, Ala, Isobutyl groups | nih.govresearchgate.net |
| Water-Mediated Bonds | A water molecule bridges the interaction between the inhibitor and a residue. | Arg | nih.gov |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the inhibitor-enzyme complex over time. MD simulations are used to study the stability of the protein-ligand complex in a simulated physiological environment nih.govnih.gov.
By tracking the movements of atoms over a set period, these simulations can confirm the stability of the binding mode predicted by docking. Key metrics, such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg), are analyzed to assess the conformational stability of the complex researchgate.net. A stable complex will typically show minimal fluctuations in these values after an initial equilibration period. MD simulations of chitinase-ligand complexes have been performed for periods ranging from nanoseconds to a microsecond to ensure the stability of interactions researchgate.netresearchgate.netdut.ac.za. These dynamic studies provide a more realistic understanding of the binding event, including the role of solvent molecules and the flexibility of both the inhibitor and the enzyme's active site researchgate.net.
A key goal in drug design is to create inhibitors that are selective for their target enzyme over other related enzymes. In silico methods are powerful tools for predicting and explaining the selectivity of inhibitors like this compound.
Selectivity can be computationally assessed by docking the same inhibitor into the active sites of different chitinase enzymes, such as comparing a fungal chitinase with a human one (e.g., AfChiB1 vs. human CHIT1) nih.gov. Differences in binding scores and interaction patterns can predict which enzyme will be inhibited more strongly. For example, computational studies have explained the selectivity of certain inhibitors for human chitotriosidase (hCHIT1) over acidic mammalian chitinase (hAMCase) nih.gov. This selectivity was attributed to specific amino acid variations in the active site; the presence of an arginine residue (Arg269) in hCHIT1 allows for a water-mediated hydrogen bond with the inhibitor, an interaction that is absent in hAMCase. Furthermore, differences in the size and polarity of the binding pockets between enzyme variants can lead to more or less favorable contacts, which is a key determinant of selectivity nih.gov.
Mutational Analysis of Chitinase Active Sites and this compound Binding
To experimentally validate the interactions predicted by computational models, researchers employ site-directed mutagenesis. This technique involves systematically replacing specific amino acid residues in the enzyme's active site and then measuring the effect of the mutation on inhibitor binding and enzyme activity.
Mutational studies on chitinases have confirmed the critical role of specific residues in catalysis and substrate binding. The catalytic activity of family 18 chitinases relies on a conserved DxDxE motif, where the glutamic acid residue is essential for hydrolysis nih.gov. Mutating this key catalytic residue can inactivate the enzyme, providing a baseline for binding studies without the complication of substrate turnover oup.com.
By mutating residues predicted by docking models to be important for inhibitor binding, scientists can directly test their role. If a mutation of a specific residue (e.g., an aromatic tryptophan involved in π-π stacking or a polar arginine involved in hydrogen bonding) leads to a significant decrease in the binding affinity of this compound, it confirms that this residue is a key interaction point. Such goal-oriented approaches, combining homology modeling, molecular docking, and site-directed mutagenesis, have been successfully used to modify and understand enzyme activity and ligand binding nih.gov. This experimental validation is essential for confirming computational predictions and provides definitive evidence for the molecular basis of an inhibitor's mechanism of action.
Biological Roles and Mechanisms of Chitinase in 1 in Research Models
Investigation of Chitinase-IN-1 in Inflammatory and Fibrotic Disease Research Models
This compound, a potent inhibitor of chitinase-1 (CHIT1), has been a subject of extensive research to understand its role in modulating inflammatory and fibrotic diseases. These investigations have primarily utilized preclinical models to elucidate the compound's mechanisms of action at the cellular and molecular levels.
Modulation of Macrophage Metabolism in Preclinical Models
In preclinical models of metabolic dysfunction-associated steatohepatitis (MASH), the inhibition of CHIT1 by compounds like OATD-01, a this compound equivalent, has demonstrated a significant impact on macrophage metabolism. frontiersin.orgbiorxiv.orgnih.govfrontiersin.org Research using bone marrow-derived macrophages (BMDMs) has shown that both genetic and pharmacological inactivation of CHIT1 leads to an inhibition of glucose uptake. nih.govfrontiersin.orgresearchgate.net This alteration in glucose metabolism results in decreased glycolysis. nih.govfrontiersin.orgresearchgate.netresearchgate.netbiorxiv.org Consequently, this metabolic shift is associated with increased ATP levels, lower citrate, and increased acetate (B1210297) levels, which ultimately leads to a reduction in the secretion of the pro-inflammatory cytokine IL-1β in BMDMs. nih.govfrontiersin.orgresearchgate.net These findings suggest that this compound can act as a modulator of macrophage metabolism, directly restoring metabolic balance which in turn helps to inhibit inflammation and fibrosis. frontiersin.orgresearchgate.net
Impact on Gene Expression Pathways in Disease Models (e.g., RNA-Seq analysis)
RNA sequencing (RNA-Seq) analysis in a rat model of MASH has provided significant insights into the gene expression changes induced by this compound's analogue, OATD-01. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org These studies revealed that OATD-01 treatment reversed the expression of genes that were dysregulated in the MASH condition. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Specifically, in a rat MASH model, 6267 genes were found to be differentially expressed between MASH and control rats, with 4221 upregulated and 2046 downregulated. frontiersin.org Treatment with OATD-01 resulted in the differential expression of 1304 genes compared to the MASH group, with 229 upregulated and 1075 downregulated, indicating a significant reversal of the disease-related gene expression profile. frontiersin.org
Beyond just inflammation and fibrosis, RNA-Seq data has shown that this compound inhibition regulates key metabolic processes. biorxiv.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org These include acetyl-CoA metabolism, triglyceride metabolism, cholesterol synthesis, and cholesterol flux. nih.govresearchgate.netfrontiersin.org Furthermore, pathways related to glycolysis were also modulated. biorxiv.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org In a MASH model, OATD-01 was found to upregulate genes involved in fatty acid catabolism, such as Acox2 and Hsd17B10, suggesting a restoration of lipid metabolism balance. frontiersin.org This comprehensive impact on gene expression underscores the potential of this compound to address the multifaceted nature of inflammatory and fibrotic diseases.
Table 1: Impact of this compound Analogue (OATD-01) on Gene Expression in a Rat MASH Model An interactive data table will be available in the web version of this article.
| Comparison Group | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |
|---|---|---|---|
| MASH vs. Control | 6267 | 4221 | 2046 |
| MASH + OATD-01 vs. MASH | 1304 | 229 | 1075 |
Effects on Cellular Signaling Cascades (e.g., Smad, MAPK/ERK)
Research has shown that CHIT1 plays a role in augmenting signaling pathways that are crucial in the development of fibrosis. Specifically, CHIT1 has been found to enhance the activation of Smad2/3 and MAPK/ERK signaling pathways stimulated by transforming growth factor-beta (TGF-β). nih.goversnet.orgersnet.org This enhancement is mediated through its interaction with TGFBRAP1. nih.gov In vitro studies have confirmed that CHIT1 interacts with TGF-β1 to increase the expression of TGF-β receptors 1 and 2, leading to amplified TGF-β–induced Smad and MAPK/ERK activation. nih.gov
Furthermore, CHIT1 inhibits the expression of Smad7, an inhibitory Smad that negatively regulates TGF-β signaling, through an interaction with FOXO3. nih.goversnet.org By inhibiting this negative regulator, CHIT1 further promotes pro-fibrotic signaling. Therefore, by inhibiting CHIT1, this compound is expected to attenuate these signaling cascades, thereby reducing fibroblast proliferation and myofibroblast transformation, which are key events in the fibrotic process. nih.goversnet.org
Regulation of Cytokine and Chemokine Production in In Vitro and In Vivo Systems
CHIT1, the target of this compound, is known to be involved in the regulation of cytokine and chemokine production, which are central to inflammatory responses. ersnet.orgmdpi.com CHIT1 is secreted by activated macrophages and neutrophils, cells that are key players in inflammation. ersnet.org The expression of CHIT1 itself is stimulated by pro-inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor-alpha (TNF-α), while it is inhibited by interferon-gamma (IFN-γ) and interleukin-4 (IL-4). nih.gov
Studies have shown that chitin (B13524), the substrate for chitinases, can induce the production of various cytokines depending on its particle size. nih.govnih.govresearchgate.net For instance, intermediate-sized chitin particles can stimulate macrophages to produce TNF-α, while smaller particles can induce IL-10 production. nih.govresearchgate.net In the context of liver injury, the related chitinase-like protein Chi3l1 has been shown to be involved in the production of chemokines like CCL2 and CXCL2, which are important for neutrophil infiltration. frontiersin.org By inhibiting CHIT1, this compound can modulate the inflammatory microenvironment by altering the production of these critical signaling molecules. As mentioned earlier, inhibition of CHIT1 in macrophages leads to a reduced secretion of the pro-inflammatory cytokine IL-1β. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Analysis of Tissue Remodeling Processes in Experimental Fibrosis Models
Inhibition of CHIT1 has shown significant effects on tissue remodeling in experimental models of fibrosis. mdpi.com In a murine model of bleomycin-induced lung fibrosis, a CHIT1 inhibitor demonstrated a significant reduction in lung fibrosis. mdpi.com This aligns with findings that CHIT1-deficient mice also show reduced pulmonary fibrosis in response to bleomycin (B88199). ersnet.orgersnet.org The proposed mechanism is that CHIT1 contributes to fibrosis by activating fibroblasts through the augmentation of TGF-β1 signaling. ersnet.orgersnet.orgnih.gov
CHIT1 enhances TGF-β-stimulated fibroblast proliferation and their transformation into myofibroblasts, which are key cells responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis. nih.goversnet.org Studies have shown that CHIT1 is necessary for optimal TGF-β-stimulated ECM deposition in the lungs. nih.gov Therefore, by blocking the activity of CHIT1, this compound can interfere with these pro-fibrotic processes, leading to an attenuation of tissue remodeling and fibrosis. frontiersin.orgbiorxiv.orgmdpi.com
This compound as an Insecticidal Agent in Research Models
Beyond its role in mammalian inflammatory and fibrotic diseases, this compound has been investigated for its potential as an insecticidal agent. medchemexpress.com Chitin is a fundamental structural component of the exoskeleton and the peritrophic matrix lining the gut of insects. frontiersin.orgnih.gov Chitinases are enzymes that degrade chitin, making them essential for insect molting and gut integrity. nih.govresearchgate.net Consequently, inhibiting these enzymes presents a viable strategy for pest control. nih.gov
This compound is described as an insecticide that can inhibit the activity of both chitinase (B1577495) and N-acetylglucosaminidase. medchemexpress.com Research has shown that microbial chitinases can have significant insecticidal effects. frontiersin.org For example, when administered orally to the larvae of Bombyx mori (a model lepidopteran), a metagenome-sourced chitinase caused adverse effects on larval growth and development, leading to mortality and reduced pupal weight. frontiersin.org Similarly, recombinant chitinase from the tomato moth (Lacanobia oleracea) was highly toxic to its larvae upon injection and caused chronic effects such as reduced growth and food consumption when administered orally. researchgate.net The mechanism of action involves disrupting the integrity of chitin-containing structures, which are vital for insect survival. frontiersin.org By inhibiting the enzymes responsible for chitin metabolism, this compound can interfere with these crucial physiological processes, leading to its insecticidal activity. medchemexpress.com
Inhibition of Insect Chitinases and Developmental Processes
This compound, as an inhibitor of chitinase, plays a crucial role in disrupting the normal developmental processes of insects. Chitin, a primary component of the insect exoskeleton and the peritrophic membrane in the midgut, requires a precise balance of synthesis and degradation for processes like molting. frontiersin.org Insect chitinases are enzymes responsible for the breakdown of chitin, particularly during the molting cycle to allow for the shedding of the old cuticle. frontiersin.orgnih.gov
Inhibition of these chitinases by compounds like this compound can lead to significant developmental defects. frontiersin.org Research has shown that when the activity of chitinase is blocked, insects are unable to properly molt, leading to deformities and often, mortality. frontiersin.orgresearchgate.net This disruption of the molting process is a key mechanism by which chitinase inhibitors can act as insect control agents. frontiersin.org The continuous and regulated action of chitinase is essential; its inhibition can affect chitin synthesis even after the formation of a new epidermis, leading to developmental blockage. frontiersin.org Studies on various insect larvae have demonstrated that inhibiting chitinase gene expression or enzyme activity affects molting, pupation, and adult eclosion. frontiersin.org
The peritrophic matrix (PM), a chitin-protein structure lining the midgut of many insects, is also a target. frontiersin.orgnih.gov This matrix protects the midgut from abrasive food particles and pathogens. frontiersin.orgnih.gov Chitinases are involved in the turnover of the PM. nih.gov By inhibiting these enzymes, this compound can disrupt the integrity of the PM, affecting digestion and nutrient absorption, and potentially increasing the insect's susceptibility to other control agents. frontiersin.orgnih.govmdpi.com
Table 1: Effects of Chitinase Inhibition on Insect Development
| Developmental Process | Effect of Chitinase Inhibition | Reference |
| Molting | Failure to shed old cuticle, deformities, mortality. | frontiersin.orgresearchgate.net |
| Pupation | Disruption of the transformation from larva to pupa. | frontiersin.org |
| Adult Eclosion | Inability of the adult insect to emerge from the pupal case. | frontiersin.org |
| Peritrophic Matrix Integrity | Disruption of the protective midgut lining. | frontiersin.orgnih.gov |
Synergistic Effects with Other Biopesticides in Model Organisms
The disruptive action of this compound on insect structures can be leveraged to enhance the efficacy of other biopesticides. This synergistic effect is a promising area of research for integrated pest management strategies. frontiersin.orgnih.govnih.gov
One notable example is the synergy observed with Bacillus thuringiensis (Bt) toxins. nih.govmdpi.com Bt produces insecticidal crystal proteins (Cry proteins) that are toxic to specific insect species. mdpi.com Research has shown that the potency of Bt toxins can be significantly increased when used in combination with chitinases or their inhibitors. nih.govresearchgate.net By weakening the peritrophic membrane, which acts as a physical barrier, this compound can facilitate the access of Bt toxins to their target receptors on the midgut epithelial cells, thereby enhancing their insecticidal activity. mdpi.commdpi.com
Similarly, chitinase inhibitors can act synergistically with entomopathogenic fungi. mdpi.comresearchgate.net These fungi infect insects by penetrating their chitinous cuticle. mdpi.comresearchgate.net The application of a chitinase inhibitor can weaken this protective barrier, making it easier for the fungus to invade the host, leading to a more rapid and effective infection. researchgate.net This combined approach can lead to higher mortality rates in pest populations compared to the use of either agent alone. researchgate.net
The potential for synergy extends to other microbial insecticides as well. For instance, the effectiveness of baculoviruses has been shown to be enhanced when co-administered with chitinase, leading to faster mortality in insect larvae. researchgate.net This suggests that this compound could play a valuable role in reducing the required dosage of other biopesticides, which is both economically and environmentally beneficial. frontiersin.orgnih.gov
This compound as an Antifungal Agent in Research Models
This compound also demonstrates significant potential as an antifungal agent, primarily by targeting the structural integrity of the fungal cell wall. researchgate.netresearchgate.net
Impact on Fungal Cell Wall Integrity and Growth
The fungal cell wall is a dynamic structure crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. researchgate.netplos.org A key structural component of the cell wall in most fungi is chitin. plos.orgfrontiersin.org Fungal chitinases are enzymes that play a vital role in cell wall remodeling during growth, hyphal branching, and cell division. researchgate.netasm.org
By inhibiting these endogenous chitinases, this compound can disrupt the delicate balance of cell wall synthesis and degradation. This interference can lead to a weakened cell wall, making the fungus susceptible to osmotic stress and causing lysis. researchgate.netresearchgate.net The inhibition of chitinase activity can prevent proper hyphal extension and growth. pnas.org Research has demonstrated that purified chitinases can directly inhibit the hyphal growth of various fungi in vitro. pnas.org This inhibitory action is attributed to the degradation of vital structures within the fungal cell wall. researchgate.net
Furthermore, the disruption of cell wall integrity can lead to observable morphological changes in the fungus, such as atypical blebs and bursting of hyphal tips. nih.gov This ultimately hinders the ability of the fungus to grow and proliferate. researchgate.net
Specificity against Various Fungal Pathogens in Laboratory Settings
The antifungal activity of chitinase inhibitors like this compound has been evaluated against a range of fungal pathogens in laboratory studies. researchgate.netmdpi.com The effectiveness can vary depending on the fungal species and the specific characteristics of its cell wall. nih.gov
For example, studies have shown that certain chitinases exhibit antifungal activity against phytopathogenic fungi such as Rhizoctonia solani, Bipolaris sp., Alternaria raphani, and Alternaria brassicicola. nih.gov The antifungal efficacy is often correlated with the ability of the chitinase to hydrolyze the specific type of chitin present in the fungal cell wall. nih.gov
The specificity of action is an important consideration. While some chitinases have a broad spectrum of activity, others may be more effective against certain types of fungi. microbiologyresearch.org For instance, plant-derived endochitinases have been found to be more effective antifungal agents than bacterial exochitinases in some studies. microbiologyresearch.org
In the context of human pathogens, research has explored the use of chitinase inhibitors against fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.govscirp.org By targeting chitinases essential for cell wall remodeling, these inhibitors show promise in disrupting fungal growth and viability. scirp.org For instance, recombinant human CHIT-1 has been shown to degrade the cell walls of Cryptococcus neoformans and inhibit its growth in vitro. nih.gov
Table 2: Antifungal Activity of Chitinases/Inhibitors Against Various Fungal Pathogens
| Fungal Pathogen | Observed Effect | Reference |
| Rhizoctonia solani | Inhibition of fungal growth. | nih.gov |
| Bipolaris sp. | Inhibition of fungal growth. | nih.gov |
| Alternaria raphani | Inhibition of fungal growth. | nih.gov |
| Alternaria brassicicola | Inhibition of fungal growth. | nih.gov |
| Cryptococcus neoformans | Degradation of cell wall, growth inhibition. | nih.gov |
| Aspergillus fumigatus | Inhibition of growth. | nih.gov |
| Sclerotinia sclerotiorum | Prevention of mycelial growth. | researchgate.net |
| Mucor circinelloides | Prevention of mycelial growth. | researchgate.net |
Role in Host-Pathogen Interactions in Research Models
Modulation of Immune Responses to Chitin-Containing Pathogens
Chitin, being a component of many pathogens but absent in mammals, is recognized by the host immune system as a pathogen-associated molecular pattern (PAMP). rsc.org This recognition triggers an immune response. rsc.org Chitinases and chitinase-like proteins in the host play a role in this process. rsc.orgmdpi.com
The interaction is complex. Host chitinases can degrade chitin from invading pathogens, which can have a dual effect. On one hand, this degradation can directly inhibit the pathogen. nih.gov On the other hand, the resulting chitin fragments can further stimulate the immune system, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells like macrophages. nih.gov
This compound, by inhibiting chitinase activity, could potentially modulate these immune responses. The precise outcome would depend on the specific context of the host-pathogen interaction. For instance, in some scenarios, inhibiting host chitinases might dampen an excessive inflammatory response. Conversely, it could also hinder the clearance of the pathogen.
Furthermore, some pathogenic bacteria have evolved to utilize their own chitinases and chitin-binding proteins to adhere to host cells, particularly under inflammatory conditions. researchgate.netnih.gov For example, bacteria like Listeria monocytogenes and Vibrio cholerae may use these molecules to facilitate infection. researchgate.netnih.gov In such cases, a chitinase inhibitor could potentially interfere with this adhesion process, thereby reducing the pathogen's ability to colonize and cause disease. nih.gov
The expression of host chitinases, such as chitotriosidase (CHIT1), is often upregulated in response to fungal infections and other inflammatory stimuli. nih.gov This suggests their active involvement in the immune defense against chitin-containing pathogens. nih.gov Therefore, modulating the activity of these enzymes with inhibitors like this compound could have significant implications for the outcome of an infection.
Advanced Methodologies for Chitinase in 1 Research
Biochemical Assay Development for Chitinase-IN-1 Activity Assessment
The initial step in characterizing any enzyme inhibitor like this compound involves the development of robust biochemical assays to quantify its inhibitory effect on chitinase (B1577495) activity. sci-hub.se Chitinases are enzymes that break down chitin (B13524), a polymer of N-acetyl-D-glucosamine. nih.govscirp.org
A prevalent method for assessing chitinase activity utilizes colorimetric or fluorometric substrates. For instance, the substrate 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside can be used, where its hydrolysis by chitinase releases p-nitrophenol, a colored compound that can be measured spectrophotometrically. sigmaaldrich.com Another common approach employs fluorogenic substrates like 4-methylumbelliferyl-N,N',N''-triacetylchitotriose. tandfonline.com Chitinase cleaves this substrate, releasing a fluorescent product. The rate of fluorescence or color development is directly proportional to the enzyme's activity. The introduction of this compound inhibits this reaction, and the degree of inhibition can be quantified. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce chitinase activity by 50%.
To ensure the inhibitor's specificity, its activity is tested against a panel of related enzymes. sci-hub.se This selectivity profiling is crucial to minimize potential off-target effects. Traditional methods often provide a simple bound/unbound result, but newer techniques are being developed to offer a more nuanced understanding of binding strength and specificity. mdpi.com These assays can differentiate between various types of chitinolytic activity, such as that of endochitinases, which cleave chitin chains internally, and exochitinases, which act on the ends of the chain. sigmaaldrich.com
Table 1: Common Methods for Chitinase Activity Assessment
| Assay Method | Principle | Substrate Example | Detection |
| Colorimetric | Enzyme action releases a colored product. | p-Nitrophenol-linked substrates | Spectrophotometry |
| Fluorometric | Enzyme action releases a fluorescent product. | 4-methylumbelliferyl-linked substrates | Fluorometry |
| DNS Method | Measures the release of reducing sugars from chitin. | Colloidal Chitin | Spectrophotometry |
Cellular and Molecular Techniques for Studying this compound Effects
To understand the biological impact of this compound within a cellular context, researchers utilize a range of advanced molecular and cellular techniques. These methods allow for a detailed examination of how chitinase inhibition by this compound affects cellular processes, gene expression, and cell populations.
Quantitative Gene Expression Analysis in Cellular Models
Quantitative real-time polymerase chain reaction (qRT-PCR) is a vital technique for studying the effects of this compound on gene expression. scielo.brashs.org This method allows for the precise measurement of messenger RNA (mRNA) levels of specific genes in cells treated with the inhibitor. In the context of diseases like fibrosis, where chitinases are implicated, researchers can analyze the expression of pro-fibrotic genes such as collagens, fibronectin, and transforming growth factor-beta (TGF-β). nih.govatsjournals.orgnih.gov A significant decrease in the mRNA levels of these genes following this compound treatment provides strong evidence for its anti-fibrotic potential at the molecular level. frontiersin.org This quantitative approach is essential for dissecting the specific cellular pathways modulated by the inhibitor. plos.org
Immunofluorescence and Histological Assessment of Cellular Changes
Immunofluorescence and histology are powerful imaging techniques that provide visual confirmation of the cellular effects of this compound. Immunofluorescence uses antibodies tagged with fluorescent dyes to label specific proteins within cells or tissue sections. oup.comoncotarget.comnih.gov This allows for the visualization of changes in protein expression and localization. For example, in studies of fibrosis, immunofluorescence can be used to observe a reduction in collagen deposition in tissues treated with a chitinase inhibitor. frontiersin.org
Flow Cytometry for Cell Population Analysis
Flow cytometry is a high-throughput technique used to analyze the characteristics of individual cells within a larger population. plos.orgnih.govbiorxiv.org Cells are labeled with fluorescent antibodies against specific surface or intracellular proteins and then passed through a laser, allowing for the quantification of different cell types. nih.gov This methodology is particularly useful for studying the immunomodulatory effects of this compound. For instance, in models of inflammation or fibrosis, flow cytometry can be used to analyze changes in the populations of various immune cells, such as macrophages (e.g., M1 vs. M2 phenotypes), T cells (CD4+, CD8+), and neutrophils. frontiersin.orgnih.govnih.gov This detailed analysis helps to determine if the therapeutic effects of this compound are mediated through alterations in the immune response. frontiersin.org
Preclinical In Vivo Model Development and Refinement
To assess the therapeutic potential of this compound in a living organism, robust and relevant preclinical in vivo models are indispensable. nih.gov These animal models are designed to mimic human diseases where chitinases are believed to play a pathogenic role, such as pulmonary fibrosis. atsjournals.orgnih.gov
A widely utilized model is bleomycin-induced pulmonary fibrosis in mice. nih.govresearchgate.net Administration of the drug bleomycin (B88199) induces lung injury and a subsequent fibrotic response, characterized by excessive collagen deposition and scarring, which recapitulates aspects of human idiopathic pulmonary fibrosis (IPF). nih.govatsjournals.org The efficacy of a chitinase inhibitor like OATD-01, which targets Chitinase-1 (CHIT1), has been demonstrated in this model, showing a reduction in fibrosis. sci-hub.seresearchgate.net Refinement of these models is ongoing to better represent the complexity of human diseases. nih.gov Besides fibrosis, other models like those for granulomatous inflammation are also employed. ersnet.orgersnet.org
Generation and Use of Genetically Modified Organisms to Study Chitinase Inhibition
Genetically modified organisms (GMOs) offer a powerful and precise tool for validating the role of specific chitinases as therapeutic targets and for studying the mechanism of inhibitors like this compound. mdpi.com
Researchers can create transgenic mice that overexpress a particular chitinase, such as CHIT1, in a targeted manner (e.g., in the lung). nih.gov These mice may develop fibrosis spontaneously or show an exaggerated response to fibrotic stimuli like bleomycin. nih.gov Observing that a chitinase inhibitor can ameliorate the phenotype in these mice provides strong evidence for its on-target effect. nih.gov
Conversely, knockout mice, which have a specific chitinase gene deleted (e.g., Chit1-/-), are also invaluable. nih.gov If these mice are protected from developing disease in models like bleomycin-induced fibrosis, it confirms the critical role of that specific chitinase in the disease pathogenesis. nih.govatsjournals.org Studies using Chit1 null mice have shown reduced pulmonary fibrosis, validating CHIT1 as a therapeutic target. nih.gov The use of such genetically engineered models is a sophisticated approach to dissecting the precise contribution of individual enzymes to disease and confirming the mechanism of action of their inhibitors. researchgate.netresearchgate.netnih.govnih.gov
Proteomic and Metabolomic Approaches to Elucidate this compound Pathways
Advanced "omics" technologies, such as proteomics and metabolomics, provide a comprehensive view of the molecular changes within an organism in response to a specific stimulus, such as the introduction of an inhibitor. Proteomics analyzes the entire set of proteins, while metabolomics focuses on the complete collection of small-molecule metabolites. These methodologies are critical in elucidating the detailed mechanisms and pathways affected by a chemical compound.
In the context of this compound, a known inhibitor of insect chitinase and N-acetylhexosaminidase, such studies would be invaluable for understanding its precise effects beyond direct enzyme inhibition. medchemexpress.comglpbio.com For instance, a proteomic analysis could identify changes in the expression levels of various proteins in insects exposed to this compound, revealing downstream effects on protein networks and cellular processes. Similarly, metabolomic studies could uncover perturbations in metabolic pathways, identifying specific metabolites that accumulate or are depleted as a result of chitinase inhibition.
However, based on a comprehensive review of publicly available scientific literature, there are currently no specific proteomic or metabolomic studies that have been conducted on the compound this compound. While research on other insect chitinase inhibitors has utilized these approaches to understand their mechanisms of action, such data is not available for this compound itself. mdpi.comnih.gov
Therefore, detailed research findings, including data tables from proteomic and metabolomic analyses specifically elucidating the pathways affected by this compound, cannot be provided at this time.
Future Research Directions for Chitinase in 1
Exploration of Novel Biological Targets Beyond Canonical Chitinases
While Chitinase-IN-1 is known to inhibit the enzymatic activity of chitinases, its potential interactions with other related proteins, particularly chitinase-like proteins (CLPs), remain largely unexplored. medchemexpress.com Mammals express several CLPs, such as Chitinase-3-like-1 (CHI3L1, also known as YKL-40) and Chitinase-3-like-2 (CHI3L2), which lack enzymatic activity but are implicated in critical signaling pathways related to inflammation, tissue remodeling, and cell proliferation. rsc.orgrsc.orgneurology.orgnih.gov
Future research should investigate whether this compound can bind to and modulate the function of these non-canonical targets. CHI3L1, for instance, interacts with receptors like Interleukin-13 receptor alpha 2 (IL-13Rα2) and transmembrane protein 219 (TMEM219) to activate MAPK, PI3K/Akt, and Wnt/β-catenin signaling pathways. neurology.org Dysregulation of CHI3L1 is linked to the pathogenesis of fibrosis and cancer. rsc.orgbmbreports.org Determining if this compound can disrupt these interactions is a crucial step. Such studies could reveal novel mechanisms of action and expand the compound's therapeutic relevance to diseases characterized by chronic inflammation and tissue remodeling, independent of chitin (B13524) degradation. rsc.orgrsc.org
Table 1: Potential Novel Biological Targets for this compound and Their Disease Relevance
| Potential Target | Family | Known Functions & Signaling Pathways | Associated Disease Areas |
|---|---|---|---|
| Chitinase-3-like 1 (CHI3L1/YKL-40) | Chitinase-Like Protein (CLP) | Binds to IL-13Rα2, TMEM219, RAGE, CD44v3; Activates MAPK/Erk, PI3K/Akt, Wnt/β-catenin pathways; Involved in inflammation, tissue remodeling, angiogenesis, and immune regulation. neurology.orgbmbreports.org | Fibrosis (Lung, Liver), Cancer (Glioblastoma, Breast), Inflammatory Disorders, Asthma. neurology.orgbmbreports.orgfrontiersin.orgnih.gov |
| Acidic Mammalian Chitinase (B1577495) (AMCase) | Active Chitinase (GH18) | Enzymatic chitin degradation; implicated in T-helper type 2 (Th2) inflammatory responses. rsc.orgnih.gov | Asthma, Allergic Airway Diseases. rsc.orgrsc.org |
| Chitotriosidase (CHIT1) | Active Chitinase (GH18) | Enzymatic chitin degradation; macrophage activation marker; augments TGF-β1 signaling. nih.govfrontiersin.orgnih.gov | Sarcoidosis, Interstitial Lung Disease (ILD), Metabolic Dysfunction-Associated Steatohepatitis (MASH). nih.govfrontiersin.orgnih.govnih.govmolecure.com |
| Stabilin-1 Interacting Chitinase-like Protein (SI-CLP) | Chitinase-Like Protein (CLP) | Interacts with the endocytic/sorting receptor stabilin-1; detected in macrophages during chronic airway inflammation. mdpi.comnih.gov | Chronic Inflammatory Disorders. nih.gov |
Design and Synthesis of Advanced this compound Analogues with Enhanced Specificity or Potency
The current structure of this compound serves as a foundational scaffold for medicinal chemistry efforts aimed at creating advanced analogues. medchemexpress.com The primary goals of such efforts would be to enhance potency against target chitinases and to improve selectivity, not only between different chitinase family members (e.g., CHIT1 vs. AMCase) but also against unrelated proteins to minimize potential off-target effects.
Structure-activity relationship (SAR) studies are essential. By systematically modifying the functional groups on the this compound molecule, researchers can identify which parts of the structure are critical for binding and inhibition. For example, research on other chitinase inhibitors, such as the aminotriazole series, has led to the development of compounds with high selectivity for either AMCase or CHIT1, as well as dual inhibitors. nih.gov Crystal structures of target enzymes complexed with inhibitors have revealed key interactions within the binding pocket that can be exploited for rational drug design. nih.govtandfonline.com A similar strategy, involving the synthesis of a library of this compound derivatives and screening them against a panel of chitinases and CLPs, could lead to the discovery of next-generation inhibitors with optimized pharmacological profiles. acs.org
Development of In Vitro and In Vivo Models for Unexplored Therapeutic Areas
Given the involvement of chitinases in various pathologies, a key future direction is to test this compound and its future analogues in relevant disease models. biointerfaceresearch.com This involves moving beyond its current application as an insecticide and exploring its potential in human therapeutics. medchemexpress.com
In Vitro Models: Cell-based assays are fundamental for initial screening. For instance, macrophage activation is a hallmark of many inflammatory and fibrotic diseases. frontiersin.orgmolecure.com The effect of this compound could be tested on macrophage cultures stimulated with lipopolysaccharide (LPS) or other agents, measuring the expression of CHIT1 and pro-inflammatory cytokines. frontiersin.orgnih.gov For fibrosis, co-culture systems of fibroblasts and macrophages could be used to see if the compound can inhibit fibroblast-to-myofibroblast transition, a key step in tissue scarring. nih.gov
In Vivo Models: Promising in vitro results would warrant investigation in animal models. For example, bleomycin-induced pulmonary fibrosis in mice is a standard model for interstitial lung disease, where chitinase inhibitors have shown efficacy. nih.gov Similarly, models of metabolic dysfunction-associated steatohepatitis (MASH) could be used to assess the impact on liver fibrosis and inflammation, as CHIT1 has been identified as a therapeutic target in this condition. frontiersin.orgnih.gov
Table 2: Examples of Potential In Vitro and In Vivo Models for Therapeutic Exploration
| Therapeutic Area | In Vitro Model | In Vivo Model | Key Endpoints to Measure |
|---|---|---|---|
| Pulmonary Fibrosis | Human lung fibroblasts (e.g., IMR-90) stimulated with TGF-β1. nih.gov | Bleomycin-induced or IL-13-induced lung fibrosis in mice. nih.gov | Collagen deposition, α-SMA expression, inflammatory cell infiltration, lung function. frontiersin.orgnih.gov |
| Liver Fibrosis (MASH) | Primary human hepatic stellate cells (HSCs); macrophage-HSC co-cultures. frontiersin.orgnih.gov | Diet-induced mouse models of MASH. frontiersin.orgnih.gov | NAFLD activity score, Sirius Red staining (fibrosis), inflammatory markers (e.g., TNF-α, IL-6), pro-fibrotic gene expression. frontiersin.orgnih.gov |
| Inflammatory Bowel Disease (IBD) | Human colonic epithelial cell lines (e.g., Caco-2); organoid cultures. mdpi.com | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice. | Disease activity index, colon length, histological damage, cytokine levels in colon tissue. |
| Oncology | Cancer cell lines (e.g., glioblastoma, melanoma); tumor-associated macrophage (TAM) models. bmbreports.org | Xenograft or syngeneic tumor models in mice. bmbreports.org | Tumor growth and metastasis, immune cell infiltration (e.g., CTLs, Th1 cells), angiogenesis. bmbreports.org |
Investigation of Synergistic Effects of this compound with Other Investigational Agents
Combination therapy is a cornerstone of modern medicine, often providing enhanced efficacy and overcoming drug resistance. Investigating the synergistic potential of this compound with other agents could unlock new treatment paradigms.
Research has shown that chitinases can act synergistically with other compounds. For example, bacterial chitinases enhance the insecticidal activity of Bacillus thuringiensis (Bt) crystal proteins. nih.govnih.govasm.org In a therapeutic context, chitinase inhibitors could be combined with existing drugs. In fungal infections, they could amplify the effects of antifungal medications by disrupting the fungal cell wall. biointerfaceresearch.com In fibrotic diseases like scleroderma-associated ILD, where transforming growth factor-beta (TGF-β) is a key driver, combining a this compound analogue with a TGF-β inhibitor could offer a powerful two-pronged attack on the fibrotic process, as CHIT1 is known to augment TGF-β signaling. nih.gov In oncology, given CHI3L1's role in suppressing anti-tumor T-cell responses, an inhibitor could potentially synergize with immune checkpoint inhibitors to enhance their efficacy. bmbreports.org
Table 3: Potential Synergistic Combinations with this compound Analogues
| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |
|---|---|---|
| Fungal Infections | Azole antifungals (e.g., Fluconazole) | Inhibition of chitin synthesis/repair could weaken the fungal cell wall, increasing susceptibility to antifungal drugs. biointerfaceresearch.com |
| Fibrotic Diseases (e.g., IPF, SSc-ILD) | TGF-β inhibitors | CHIT1 enhances TGF-β signaling; dual inhibition could more effectively block pro-fibrotic pathways. nih.gov |
| Cancer (Immuno-Oncology) | Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Inhibition of CHI3L1 may reverse its negative regulation of Th1/CTL responses, enhancing the anti-tumor immune attack. bmbreports.org |
| Agriculture/Pest Control | Bacillus thuringiensis (Bt) toxins | Inhibition of insect chitinases could weaken the peritrophic matrix, increasing the accessibility and potency of Bt toxins. nih.govasm.orgfrontiersin.org |
Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Initially, AI algorithms can perform large-scale virtual screening of vast chemical libraries to identify novel molecules with scaffolds similar to this compound but with potentially improved binding affinity or different selectivity profiles. scielo.brnih.gov ML models, trained on existing data from known chitinase inhibitors, can predict the bioactivity and pharmacokinetic properties of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov
Compound Name Directory
Q & A
Q. What is the primary biochemical mechanism of Chitinase-IN-1, and how can its inhibitory activity be experimentally validated?
this compound inhibits chitinase enzymes, including polyglycosidase and hexosaminidase, with reported inhibition rates of 75% at 50 μM and 67% at 20 μM, respectively . To validate this, researchers should conduct in vitro enzyme activity assays using purified enzymes and spectrophotometric methods to measure substrate degradation rates. Include dose-response curves to confirm IC50 values and compare results with published data to ensure reproducibility .
Q. What are the recommended experimental controls for studies using this compound in insect models?
When testing this compound in insect models (e.g., Drosophila or Lepidoptera), include:
- Positive controls : Commercial chitinase inhibitors (e.g., allosamidin).
- Negative controls : Vehicle-only treatments (e.g., DMSO at equivalent concentrations).
- Biological replicates : At least three independent trials to account for variability in insect developmental stages . Measure outcomes like cuticle integrity via electron microscopy or chitin content using colorimetric assays (e.g., Morgan-Elson method) .
Q. How should this compound be stored and reconstituted to maintain stability in long-term studies?
Store lyophilized this compound at 2–8°C, protected from light. Reconstitute in anhydrous DMSO to 10 mM stock solutions, and aliquot to avoid freeze-thaw cycles. Validate stability via HPLC or LC-MS before critical experiments to confirm purity (>95%) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across different insect species be systematically analyzed?
Contradictions may arise due to species-specific chitinase isoform expression or differential permeability of cuticles. To address this:
- Perform transcriptomic profiling of chitinase isoforms in target species.
- Use molecular docking simulations to compare binding affinity of this compound across isoforms .
- Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design comparative studies, ensuring alignment with prior methodologies .
Q. What experimental strategies optimize this compound’s bioavailability in in vivo arthropod studies?
Bioavailability challenges stem from poor aqueous solubility. Solutions include:
- Nanoformulation : Encapsulate this compound in biodegradable polymers (e.g., PLGA nanoparticles) to enhance penetration.
- Synergistic combinations : Pair with surfactants (e.g., Tween-80) or permeation enhancers.
- Pharmacokinetic profiling : Measure hemolymph concentrations post-administration using LC-MS/MS .
Q. How can researchers differentiate off-target effects of this compound in complex biological systems?
- CRISPR/Cas9 knockout models : Generate chitinase-null arthropods to isolate inhibitor-specific phenotypes.
- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions.
- Dose-escalation studies : Identify thresholds where off-target effects dominate, using RNA-seq to monitor pathway dysregulation .
Methodological and Analytical Questions
Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?
Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. For in vivo data, apply mixed-effects models to account for individual variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .
Q. How should researchers address variability in enzyme inhibition assays caused by substrate batch differences?
Standardize substrates using NIST-traceable reference materials and pre-test each batch via positive control inhibitors. Include inter-assay CV (coefficient of variation) calculations in supplementary materials to validate consistency .
Ethical and Reproducibility Considerations
Q. What steps ensure compliance with ethical standards when using this compound in non-model arthropods?
Q. How can researchers enhance reproducibility when publishing this compound data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
